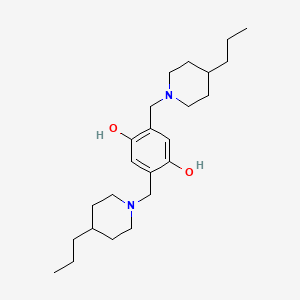
2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the propyl group: This step involves alkylation reactions where a propyl group is introduced to the piperidine ring.
Formation of the benzene-1,4-diol core: This can be synthesized through aromatic substitution reactions.
Coupling of the piperidine derivatives to the benzene-1,4-diol core: This step involves nucleophilic substitution reactions to attach the piperidine rings to the benzene core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can speed up the reaction and increase yield.
Control of temperature and pressure: Optimal conditions are maintained to ensure the desired reaction pathway.
Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol
- 2,5-Bis-(4-ethyl-piperidin-1-ylmethyl)-benzene-1,4-diol
Uniqueness
2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol is unique due to its specific structural features, such as the propyl group on the piperidine ring, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2,5-bis[(4-propylpiperidin-1-yl)methyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-19-7-11-25(12-8-19)17-21-15-24(28)22(16-23(21)27)18-26-13-9-20(6-4-2)10-14-26/h15-16,19-20,27-28H,3-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWGPKURSKGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
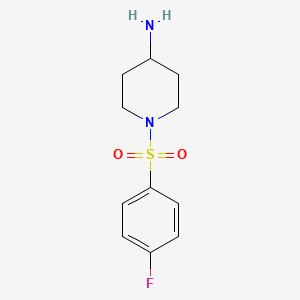
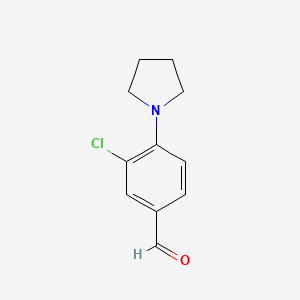
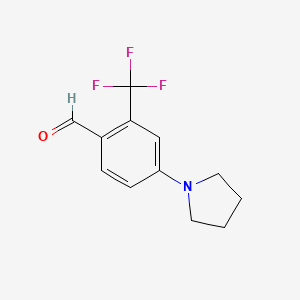
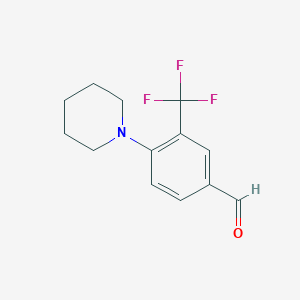
![3-(4-Bromophenyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7726097.png)
![1-[3-(2-Thienyl)phenyl]ethanone](/img/structure/B7726101.png)
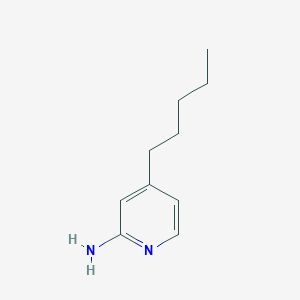
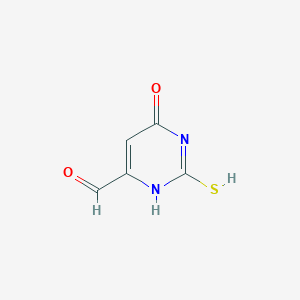
![2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone](/img/structure/B7726119.png)



![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/structure/B7726145.png)
![3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile](/img/structure/B7726151.png)
